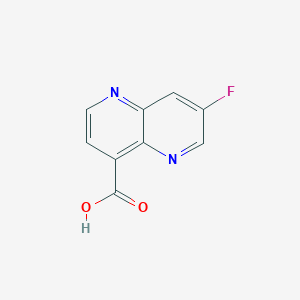

7-Fluoro-1,5-naphthyridine-4-carboxylic acid

Description

7-Fluoro-1,5-naphthyridine-4-carboxylic acid is a fluorinated naphthyridine derivative characterized by a bicyclic aromatic structure with a carboxylic acid group at position 4 and a fluorine atom at position 5. This compound belongs to the naphthyridine family, a class of heterocyclic compounds with broad applications in medicinal chemistry, particularly as intermediates in the synthesis of antibiotics, kinase inhibitors, and anticancer agents.

Properties

IUPAC Name |

7-fluoro-1,5-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-5-3-7-8(12-4-5)6(9(13)14)1-2-11-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWVAACSOXMOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Aminopyridine derivatives : Serve as nucleophilic partners in condensation reactions.

- β-Ketoesters or diethyl methylenemalonate : Provide carbonyl components for ring formation.

- Fluorinated pyridine derivatives or fluorinating agents : For introducing fluorine at the 7-position.

- Aldehydes or substituted aldehydes : For condensation steps leading to ring closure.

Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 3-Aminopyridine + β-ketoester, heat (150°C) | Formation of enamine intermediate |

| 2 | Thermal Cyclization | Heating in chlorobenzene or diphenyl ether | Cyclization to 1,5-naphthyridine core |

| 3 | Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) or nucleophilic substitution on hydroxy intermediate | Introduction of fluorine at position 7 |

| 4 | Carboxylation/oxidation | Oxidation or hydrolysis to install carboxylic acid at position 4 | Formation of 1,5-naphthyridine-4-carboxylic acid |

| 5 | Purification | Chromatography (silica gel) or recrystallization | Isolation of pure this compound |

This sequence aligns with reported methodologies for similar compounds, where condensation and cyclization precede fluorination and carboxylation steps.

Alternative Methods

Multistep synthesis involving halogenated intermediates : Starting from bromonitropyridine derivatives, coupling reactions can be used to introduce fluorine and carboxyl groups, followed by reduction and lactamization to form the naphthyridine ring.

Use of Meldrum’s acid : This reagent can be employed for introducing carboxylic acid groups via condensation with aminopyridines, followed by cyclization and decarboxylation steps.

Research Findings and Data Analysis

The condensation and thermal cyclization approach is widely used due to its simplicity and adaptability to scale-up, although it demands relatively high temperatures (around 150°C) and may involve chlorinated solvents like chlorobenzene for optimal yields.

Late-stage fluorination strategies provide flexibility for introducing fluorine atoms selectively on the naphthyridine ring, crucial for obtaining the 7-fluoro derivative.

The use of halogenated intermediates, such as bromonitropyridine, allows for coupling reactions that can install multiple substituents, including fluorine and carboxylic acid groups, with moderate to good yields.

Summary Table of Preparation Methods for this compound

| Preparation Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| Condensation | Aminopyridine + β-ketoester or methylenemalonate | Heat (120-150°C), solvent (chlorobenzene) | Forms enamine intermediate |

| Cyclization | Thermal ring closure | High temperature, inert atmosphere | Generates 1,5-naphthyridine core |

| Fluorination | Electrophilic fluorination or nucleophilic substitution | Fluorinating agent (e.g., Selectfluor), mild conditions | Introduces fluorine at position 7 |

| Carboxylation/Oxidation | Hydrolysis or oxidation to install carboxylic acid | Acidic or basic aqueous media | Yields carboxylic acid function |

| Purification | Chromatography or recrystallization | Silica gel, solvents like ethyl acetate | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,5-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.

Substitution: The fluorine atom and carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives .

Scientific Research Applications

7-Fluoro-1,5-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for developing pharmaceutical agents, particularly those targeting bacterial infections.

Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 7-Fluoro-1,5-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition prevents bacterial proliferation, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 7-fluoro-1,5-naphthyridine-4-carboxylic acid and their distinguishing features:

Biological Activity

7-Fluoro-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure features a fluorine atom at the 7th position and a carboxylic acid group at the 4th position of the naphthyridine ring, which contributes to its interaction with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The primary target of this compound is tankyrase , an enzyme involved in several cellular processes, including the Wnt signaling pathway. By inhibiting tankyrase activity, this compound affects crucial biochemical pathways that regulate cell proliferation and differentiation.

Key Mechanisms

- Enzyme Inhibition : The compound binds to the active site of tankyrase, inhibiting its function and thereby disrupting downstream signaling pathways.

- Cellular Effects : It influences cellular processes such as gene expression and metabolism, potentially leading to outcomes like apoptosis or cell cycle arrest.

This compound exhibits significant interactions with various enzymes and proteins. These interactions often involve:

- Modulation of enzyme activity related to nucleotide synthesis and repair.

- Alteration of metabolic pathways through inhibition or activation of specific enzymes.

Dosage Effects

Research indicates that the biological effects of this compound are dosage-dependent:

- Lower Doses : Therapeutic effects such as modulation of enzyme activity and cell signaling.

- Higher Doses : Potential toxicity leading to adverse effects like organ damage.

Case Studies and Research Findings

Several studies highlight the compound's biological activity:

- Inhibition of Tankyrase : In vitro studies have demonstrated that this compound effectively inhibits tankyrase activity, impacting the Wnt signaling pathway. This inhibition can lead to reduced cell proliferation in cancer models.

- Cellular Metabolism : The compound has been shown to alter cellular metabolism by affecting nucleotide levels, which can influence DNA replication and repair processes .

- Animal Model Studies : In vivo experiments indicate that while lower doses yield beneficial effects on enzyme modulation, higher doses can result in systemic toxicity. The threshold for effective dosage without adverse effects is critical for therapeutic applications .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Targeting | Primarily inhibits tankyrase, affecting Wnt signaling pathways. |

| Cell Signaling Modulation | Alters gene expression profiles leading to apoptosis or differentiation. |

| Metabolic Pathway Interaction | Influences nucleotide metabolism impacting DNA synthesis and repair mechanisms. |

| Dosage Variability | Therapeutic effects at lower doses; toxicity observed at higher doses. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoro-1,5-naphthyridine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via decarboxylation or substitution reactions. For example, decarboxylation of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives under high temperatures (e.g., 325°C in mineral oil for 30 minutes) yields ~85% of the target structure . Fluorination at the 7-position often employs halogen-exchange reactions using agents like KF in polar aprotic solvents. Optimization requires monitoring reaction time and temperature to minimize side products like dehalogenated byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization typically involves:

- NMR Spectroscopy : To confirm fluorine substitution patterns and aromatic proton environments.

- HPLC-MS : For purity assessment (≥95% as per analytical standards) and molecular weight verification .

- X-ray Diffraction (XRD) : To resolve crystallographic details, though limited data exists for fluorinated naphthyridines .

Q. What solvent systems are optimal for purifying this compound?

- Methodological Answer : Polar solvents like DMF or DMSO enhance solubility during recrystallization. Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) effectively removes impurities, particularly unreacted precursors or halogenated byproducts .

Advanced Research Questions

Q. How do electronic effects of the 7-fluoro substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine group activates the naphthyridine core for nucleophilic aromatic substitution (SNAr). For instance, replacing bromine at the 7-position with amines (e.g., dimethylamine in DMF at 110°C) proceeds efficiently (~20–44% yield) due to enhanced electrophilicity . Computational studies (DFT calculations) can predict regioselectivity and transition states for such reactions .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated naphthyridine derivatives?

- Methodological Answer : Discrepancies often arise from variations in catalysts (e.g., CuSO4 vs. Pd-based catalysts) or solvent polarity. Systematic optimization via Design of Experiments (DoE) frameworks, such as factorial design, isolates critical variables. For example, a 2^3 factorial design (temperature, catalyst loading, solvent) identifies interactions affecting decarboxylation efficiency .

Q. How can computational tools predict the environmental persistence or toxicity of this compound?

- Methodological Answer : While experimental ecotoxicity data are lacking , in silico models (e.g., EPI Suite, ECOSAR) estimate biodegradability and bioaccumulation potential. Molecular docking studies may predict interactions with biological targets, though validation requires in vitro assays (e.g., Ames test for mutagenicity) .

Data-Driven Insights

| Property | Experimental Data | Source |

|---|---|---|

| Decarboxylation Yield | 85% (mineral oil, 325°C) vs. 25% (neat) | |

| Purity Threshold | ≥95% (HPLC) | |

| Substitution Efficiency | 44% yield for 7-bromo to 7-pyrrolidinyl swap |

Key Challenges & Recommendations

- Contradictions in Reaction Conditions : Replicate high-yield protocols (e.g., quinoline as a solvent for bromine substitution ) and validate via independent labs.

- Data Gaps : Prioritize ecotoxicity studies using OECD guidelines to address regulatory requirements .

- Advanced Methodologies : Integrate machine learning (e.g., ICReDD’s reaction path search algorithms) to accelerate reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.